molecular formula C10H8F2O B3045534 Cyclopropyl(2,5-difluorophenyl)methanone CAS No. 1094338-36-9

Cyclopropyl(2,5-difluorophenyl)methanone

Cat. No.: B3045534
CAS No.: 1094338-36-9
M. Wt: 182.17
InChI Key: IAZYMFGPONAALF-UHFFFAOYSA-N
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Description

Cyclopropyl(2,5-difluorophenyl)methanone (CAS: 1094338-36-9) is a fluorinated aromatic ketone featuring a cyclopropane ring directly attached to a carbonyl group and a 2,5-difluorophenyl substituent. Its molecular formula is C₁₀H₈F₂O, with a molar mass of 182.17 g/mol. The compound is structurally characterized by the electron-withdrawing fluorine atoms at the 2- and 5-positions of the phenyl ring, which influence its electronic properties and reactivity. It is primarily used as an intermediate in pharmaceutical and agrochemical synthesis, leveraging the metabolic stability imparted by fluorine substituents .

Properties

CAS No.

1094338-36-9

Molecular Formula

C10H8F2O

Molecular Weight

182.17

IUPAC Name

cyclopropyl-(2,5-difluorophenyl)methanone

InChI

InChI=1S/C10H8F2O/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2

InChI Key

IAZYMFGPONAALF-UHFFFAOYSA-N

SMILES

C1CC1C(=O)C2=C(C=CC(=C2)F)F

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl(2,5-difluorophenyl)methanone typically involves the reaction of cyclopropylcarbonyl chloride with 2,5-difluorobenzene in the presence of a base such as pyridine . The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl(2,5-difluorophenyl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the methanone group to a hydroxyl group.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Cyclopropyl(2,5-difluorophenyl)carboxylic acid.

    Reduction: Cyclopropyl(2,5-difluorophenyl)methanol.

    Substitution: Cyclopropyl(2-methoxy-5-fluorophenyl)methanone.

Scientific Research Applications

Cyclopropyl(2,5-difluorophenyl)methanone is utilized in various scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of enzyme interactions and metabolic pathways.

    Medicine: Research into potential pharmaceutical applications, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl(2,5-difluorophenyl)methanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Below is a detailed comparison of Cyclopropyl(2,5-difluorophenyl)methanone with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural and Substituent Analysis
Compound Name Substituents Functional Group Key Structural Features
This compound 2,5-difluorophenyl Ketone Electron-withdrawing F atoms enhance electrophilicity of the carbonyl group .
Cyclopropyl(2,6-difluorophenyl)methanone 2,6-difluorophenyl Ketone Steric hindrance at ortho positions reduces accessibility to the carbonyl group .
Cyclopropyl(2,5-dimethylphenyl)methanone 2,5-dimethylphenyl Ketone Electron-donating methyl groups increase aromatic ring electron density .
(2-(2,5-Difluorophenyl)cyclopropyl)methanol 2,5-difluorophenyl Alcohol Hydroxyl group enables hydrogen bonding, increasing polarity and boiling point .
Physicochemical Properties
Compound Name Molecular Formula Molar Mass (g/mol) Boiling Point (°C) Density (g/cm³) pKa
This compound C₁₀H₈F₂O 182.17 ~210–230 (predicted) 1.30 (estimated) N/A
Cyclopropyl(2,6-difluorophenyl)methanone C₁₀H₈F₂O 182.17 ~200–220 (predicted) 1.32 (estimated) N/A
Cyclopropyl(2,5-dimethylphenyl)methanone C₁₂H₁₄O 174.24 ~240–260 (predicted) 1.12 (estimated) N/A
(2-(2,5-Difluorophenyl)cyclopropyl)methanol C₁₀H₁₀F₂O 184.18 229.6 ± 30.0 1.275 ± 0.06 15.10 ± 0.10

Key Observations :

  • Electron Effects : Fluorine substituents (2,5-difluoro) decrease electron density at the carbonyl carbon, enhancing reactivity toward nucleophiles compared to the dimethyl analog .
  • Steric Effects : The 2,6-difluoro isomer exhibits reduced reactivity due to steric crowding around the ketone group .
  • Physical State: The alcohol derivative ((2-(2,5-difluorophenyl)cyclopropyl)methanol) has a higher boiling point than ketones due to hydrogen bonding .

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